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Fmoc-Orn(Pyrazic)-OH, also known as Fmoc-Ornithine(pyrazinylcarbonyl)-OH, is a chemical compound used in peptide synthesis. Peptide synthesis is a process for creating peptides, which are chains of amino acids. Peptides play an important role in many biological functions, and scientists use peptide synthesis to create new peptides for research purposes [].
One application of Fmoc-Orn(Pyrazic)-OH is in the development of LHRH antagonists. LHRH (Luteinizing hormone-releasing hormone) is a hormone that stimulates the release of other hormones involved in reproduction []. LHRH antagonists can block the action of LHRH, and researchers are interested in developing them for various applications, such as fertility control [].
Fmoc-Orn(Pyrazic)-OH is a modified derivative of the amino acid ornithine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine moiety. This compound is integral in solid-phase peptide synthesis, where it facilitates the stepwise assembly of peptides by temporarily protecting the amino group. The Fmoc group is particularly advantageous due to its stability under acidic conditions and its selective removal using weak bases, such as piperidine, which does not interfere with other sensitive functional groups .
Fmoc-Orn(Pyrazic)-OH itself doesn't have a direct mechanism of action. Its significance lies in its ability to introduce the pyrazinyl group into peptides. The specific mechanism of action of the resulting peptides depends on their sequence and target molecules. In the case of GnRH antagonists containing the pyrazinyl moiety, the mechanism involves competitive binding to GnRH receptors, thereby blocking the natural hormone's stimulatory effect on gonadotropin release [].
Common Reagents and Conditions:
The biological activity of Fmoc-Orn(Pyrazic)-OH is primarily associated with its role in peptide synthesis. By facilitating the self-assembly of peptides, it influences various biochemical pathways. The hydrophobic interactions from the fluorenyl ring and steric optimization from the methoxycarbonyl linker enhance its effectiveness in promoting peptide assembly. Its unique structure may also influence pharmacokinetics, including absorption and distribution within biological systems.
The synthesis of Fmoc-Orn(Pyrazic)-OH involves several key steps:
Fmoc-Orn(Pyrazic)-OH is primarily used in:
Studies on Fmoc-Orn(Pyrazic)-OH have focused on its interactions during peptide assembly. The compound's hydrophobic characteristics and steric features contribute to its ability to stabilize peptide structures during synthesis. Understanding these interactions can lead to optimized conditions for peptide synthesis and improved yields .
Several compounds share similarities with Fmoc-Orn(Pyrazic)-OH, each possessing unique features:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Fmoc-Ornithine | Lacks the pyrazine moiety | Simpler structure without added functionalities |
| Fmoc-Lysine | Another Fmoc-protected amino acid | Used for synthesizing peptides containing lysine |
| Fmoc-Arginine | Fmoc-protected arginine | Essential for incorporating arginine residues into peptides |
| Fmoc-Asparagine | Contains an asparagine residue | Utilized in synthesizing peptides with specific functional groups |
The presence of the pyrazine moiety in Fmoc-Orn(Pyrazic)-OH distinguishes it from these similar compounds, providing unique chemical properties that enhance its utility in peptide synthesis .
Fluorenylmethoxycarbonyl-Ornithine(Pyrazinylcarbonyl)-Hydroxyl, systematically designated as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, possesses the molecular formula C₂₅H₂₄N₄O₅ and a molecular weight of 460.5 grams per mole. The compound is registered under Chemical Abstracts Service number 201046-61-9 and carries the Molecular Data Library number MFCD00672336. The International Union of Pure and Applied Chemistry nomenclature reflects the complex structural features of this derivative, encompassing both the fluorenylmethoxycarbonyl protecting group at the alpha-amino position and the pyrazinylcarbonyl modification at the delta-amino position of the ornithine backbone.
The compound's nomenclature system includes several accepted synonyms that reflect different aspects of its chemical structure and functional applications. Alternative designations include L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-, emphasizing the specific positioning of the protecting groups on the ornithine scaffold. The abbreviated form commonly used in peptide chemistry literature maintains the structural information while providing a more concise representation suitable for synthetic protocols and chemical documentation.
The stereochemical configuration of this compound is crucial for its biological activity and synthetic utility. The molecule contains one defined stereocenter at the alpha-carbon position, which adopts the S-configuration consistent with L-amino acid stereochemistry. This stereochemical specificity ensures compatibility with natural peptide structures and maintains the integrity of biological recognition processes when incorporated into peptide sequences.
The development of Fluorenylmethoxycarbonyl-Ornithine(Pyrazinylcarbonyl)-Hydroxyl emerged from the broader historical context of fluorenylmethoxycarbonyl protecting group chemistry, which was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. The fluorenylmethoxycarbonyl group was specifically designed to address the limitations of existing acid-labile protecting groups by providing a base-labile alternative that could be removed under mild conditions using secondary amines such as piperidine.
The initial development of fluorenylmethoxycarbonyl chemistry faced significant challenges in solution-phase applications due to the reactivity of the dibenzofulvene byproduct formed during deprotection. However, the adaptation of this protecting group to solid-phase synthesis proved revolutionary, as the solid support allowed for simple removal of reactive byproducts through washing procedures. This breakthrough led to the widespread adoption of fluorenylmethoxycarbonyl methodology in peptide synthesis laboratories throughout the 1980s and 1990s.
The specific development of ornithine derivatives bearing pyrazinylcarbonyl modifications represents a more recent advancement in the field, driven by the need for specialized building blocks in the synthesis of bioactive peptides. Research has demonstrated that this particular ornithine derivative can serve as an effective substitute for the expensive cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the sequence of luteinizing hormone-releasing hormone antagonists Argtide and Lystide. The development of this compound reflects the ongoing evolution of peptide chemistry toward more cost-effective and synthetically accessible building blocks that maintain biological efficacy.
The historical progression from basic fluorenylmethoxycarbonyl amino acids to specialized derivatives like Fluorenylmethoxycarbonyl-Ornithine(Pyrazinylcarbonyl)-Hydroxyl illustrates the field's maturation and increasing sophistication. This evolution has been driven by both synthetic challenges and biological requirements, leading to the creation of highly specialized building blocks that address specific needs in peptide drug development and chemical biology research.
The significance of Fluorenylmethoxycarbonyl-Ornithine(Pyrazinylcarbonyl)-Hydroxyl in solid-phase peptide synthesis stems from its compatibility with the widely adopted fluorenylmethoxycarbonyl/tert-butyl orthogonal protection strategy. This methodology requires base-labile protection for the alpha-amino group and acid-labile protection for side-chain functional groups, allowing for sequential deprotection without interference between the different protecting group systems. The compound's design incorporates these principles, making it seamlessly compatible with standard automated peptide synthesis protocols.
The fluorenylmethoxycarbonyl group's exceptional lability to bases, particularly secondary amines like piperidine, enables rapid and efficient deprotection cycles in automated synthesizers. Standard deprotection protocols utilize 20% piperidine in N,N-dimethylformamide, achieving fluorenylmethoxycarbonyl group removal with a half-life of approximately 6 seconds. This rapid deprotection kinetics contributes to the overall efficiency of peptide synthesis and minimizes the risk of side reactions that could occur during extended reaction times.
The incorporation of this specialized ornithine derivative into solid-phase synthesis protocols has demonstrated particular value in the preparation of luteinizing hormone-releasing hormone antagonists. Research has shown that peptides synthesized using this compound as a replacement for more expensive amino acid analogs maintain comparable antiovulatory activity while exhibiting significantly reduced histamine release. This improvement in the therapeutic profile of the resulting peptides highlights the compound's significance beyond mere synthetic convenience.
The compound's solid-phase synthesis applications benefit from the general advantages of fluorenylmethoxycarbonyl chemistry, including mild reaction conditions that preserve sensitive functional groups and peptide structures. The elimination of harsh acidolysis steps during the synthesis cycle reduces the risk of side reactions, particularly those affecting tryptophan residues and other acid-sensitive amino acids. This compatibility has made fluorenylmethoxycarbonyl methodology the preferred approach for synthesizing peptides containing multiple sensitive residues or complex structural features.
The molecular structure of Fluorenylmethoxycarbonyl-Ornithine(Pyrazinylcarbonyl)-Hydroxyl incorporates several key functional elements that contribute to its utility in peptide synthesis and biological applications. The fluorenylmethoxycarbonyl protecting group at the alpha-amino position provides temporary protection during synthesis while maintaining stability under the acidic conditions used for side-chain deprotection and peptide cleavage from the solid support. The aromatic fluorene system also contributes significant ultraviolet absorption properties, enabling spectroscopic monitoring of deprotection reactions.
The ornithine backbone provides a five-carbon aliphatic chain terminating in a primary amino group, which serves as the attachment point for the pyrazinylcarbonyl modification. This structural feature creates a basic, positively charged side chain at physiological pH, similar to lysine but with one fewer methylene group. The reduced chain length affects the spatial positioning of the positive charge and can influence protein-protein interactions and binding specificity in biological systems.
The pyrazinylcarbonyl modification at the delta-amino position introduces a heterocyclic aromatic system that significantly alters the electronic and steric properties of the ornithine side chain. The pyrazine ring contains two nitrogen atoms in a 1,4-relationship, creating electron-deficient aromatic character that can participate in various non-covalent interactions. This modification transforms the simple basic amino group into a more complex functional element capable of engaging in hydrogen bonding, π-π stacking, and other specific molecular recognition events.
Table 1: Key Structural and Physical Properties of Fluorenylmethoxycarbonyl-Ornithine(Pyrazinylcarbonyl)-Hydroxyl
The structure-function relationship of this compound is particularly evident in its application as a substitute for cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in luteinizing hormone-releasing hormone antagonists. The pyrazinylcarbonyl group provides the essential recognition elements required for biological activity, while the ornithine backbone offers improved synthetic accessibility and reduced cost compared to the cyclohexyl analog. This substitution demonstrates how rational structural modifications can maintain biological function while improving practical synthetic considerations.
Fmoc-Ornithine(Pyrazic)-OH is characterized by the molecular formula C₂₅H₂₄N₄O₅ with a molecular weight of 460.48 grams per mole [1] [2] [4]. The compound is registered under Chemical Abstracts Service number 201046-61-9 and carries the Molecular Design Limited number MFCD00672336 [1] [4]. This ornithine derivative represents a modified amino acid building block that incorporates both the fluorenylmethyloxycarbonyl protecting group and a pyrazine-containing side chain modification.
The molecular composition includes twenty-five carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and five oxygen atoms [1] [2] [4]. The heavy atom count totals thirty-four atoms, contributing to the compound's substantial molecular complexity [1]. The precise molecular weight determination is critical for accurate stoichiometric calculations in peptide synthesis applications and analytical characterization procedures.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₄O₅ |
| Molecular Weight | 460.48 g/mol |
| Chemical Abstracts Service Number | 201046-61-9 |
| Molecular Design Limited Number | MFCD00672336 |
| Heavy Atom Count | 34 |
| Covalently-Bonded Unit Count | 1 |
The structural composition of Fmoc-Ornithine(Pyrazic)-OH encompasses three distinct molecular domains that contribute to its unique chemical properties [4]. The fluorenylmethyloxycarbonyl group provides the primary protecting functionality, while the ornithine backbone serves as the amino acid core, and the pyrazine carboxamide moiety constitutes the distinctive side chain modification.
The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid [6]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O [1] [6].
The International Chemical Identifier key IXGWLRHVNNSPOY-NRFANRHFSA-N provides a unique digital fingerprint for database searches and computational applications [4] [6]. The molecular architecture features a total of ten rotatable bonds, indicating significant conformational flexibility [1]. The structural complexity value of 697 reflects the intricate arrangement of functional groups and stereochemical features [1].
The compound contains seven hydrogen bond acceptor sites and three hydrogen bond donor sites, which significantly influence its solubility characteristics and intermolecular interactions [1]. The calculated partition coefficient (XLogP3) of 2.6 suggests moderate lipophilicity [1].
Fmoc-Ornithine(Pyrazic)-OH possesses one defined stereocenter, specifically at the alpha-carbon position of the ornithine backbone [1] [6]. The stereochemical configuration follows the L-amino acid convention, with the (2S) absolute configuration at the chiral center [6]. This stereochemical arrangement is consistent with naturally occurring amino acids and maintains compatibility with standard peptide synthesis protocols.
The stereochemical designation reflects the priority assignment according to the Cahn-Ingold-Prelog rules, where the carboxyl group, amino group, side chain, and hydrogen atom are ranked in decreasing priority [24] [29]. The L-configuration ensures that the compound integrates seamlessly into peptide sequences without introducing unnatural stereochemical constraints that could affect biological activity or synthetic efficiency.
The single stereocenter simplifies the stereochemical analysis compared to amino acids with multiple chiral centers [1]. The maintenance of the natural L-amino acid configuration is crucial for the compound's intended applications in peptide synthesis, where stereochemical integrity directly influences the final peptide's conformational properties and biological activity.
| Stereochemical Parameter | Value |
|---|---|
| Defined Atom Stereocenter Count | 1 |
| Absolute Configuration | (2S) |
| Amino Acid Configuration | L-configuration |
| Chiral Center Location | Alpha-carbon position |
Fmoc-Ornithine(Pyrazic)-OH exists as a solid powder under standard laboratory conditions [13] [21]. The compound typically appears as a white to off-white crystalline or amorphous powder, characteristic of many protected amino acid derivatives [21]. The physical form facilitates handling, weighing, and storage procedures commonly employed in synthetic chemistry laboratories.
The powder form provides advantages for accurate dispensing and incorporation into solid-phase peptide synthesis protocols [20]. The compound maintains its structural integrity in the solid state when stored under appropriate conditions, with no reported phase transitions or polymorphism issues under normal handling conditions.
The solid-state characteristics are influenced by the molecular packing arrangements and intermolecular hydrogen bonding patterns facilitated by the carboxyl group, carbamate functionality, and pyrazine ring system [21]. The crystalline nature, when present, contributes to the compound's stability and shelf-life under proper storage conditions.
The solubility characteristics of Fmoc-Ornithine(Pyrazic)-OH demonstrate excellent compatibility with common organic solvents used in peptide synthesis and purification procedures [13] [14] [25]. The compound exhibits good solubility in dimethyl sulfoxide, with typical concentrations ranging from 10 to 30 milligrams per milliliter [14] [25]. Similarly, dimethylformamide provides effective solvation, supporting concentrations of 20 to 30 milligrams per milliliter [25].
The compound shows favorable solubility in chloroform, dichloromethane, ethyl acetate, and acetone, making it suitable for various extraction and purification protocols [13]. Methanol also serves as an effective solvent for dissolution and recrystallization procedures [21]. The broad solvent compatibility facilitates diverse synthetic methodologies and purification strategies.
Aqueous solubility remains limited, as expected for a compound containing both hydrophobic fluorenyl groups and lipophilic characteristics [19]. The polar pyrazine moiety provides some hydrophilic character, but the overall molecular architecture favors organic solvent systems [19]. This solubility profile aligns with typical requirements for solid-phase peptide synthesis, where organic solvents predominate in coupling and deprotection reactions.
| Solvent | Solubility | Typical Concentration Range |
|---|---|---|
| Dimethyl Sulfoxide | Good | 10-30 mg/ml |
| Dimethylformamide | Good | 20-30 mg/ml |
| Chloroform | Good | Variable |
| Dichloromethane | Good | Variable |
| Ethyl Acetate | Good | Variable |
| Acetone | Good | Variable |
| Methanol | Good | Variable |
| Water | Limited | Poor |
The stability profile of Fmoc-Ornithine(Pyrazic)-OH reflects the inherent characteristics of the fluorenylmethyloxycarbonyl protecting group and the pyrazine-containing side chain [22] [23] [24]. The fluorenylmethyloxycarbonyl group demonstrates excellent stability under acidic conditions, withstanding exposure to trifluoroacetic acid and similar strong acids commonly used in peptide synthesis protocols [22] [24].
The compound exhibits sensitivity to basic conditions, particularly in the presence of secondary amines such as piperidine, which facilitate removal of the fluorenylmethyloxycarbonyl protecting group [22] [24]. This base-labile nature is intentional and essential for the compound's utility in solid-phase peptide synthesis, where controlled deprotection is required [23].
Thermal stability studies indicate that the compound maintains structural integrity under normal laboratory storage conditions [21]. Recommended storage temperatures range from -20°C to 2-8°C, with protection from light and moisture to prevent degradation [13] [21]. The compound should be stored in desiccated conditions to minimize hydrolysis of the carbamate and amide functionalities.
Long-term stability studies suggest that the compound maintains chemical purity for extended periods when stored appropriately [21]. The pyrazine ring system demonstrates good chemical stability under normal handling conditions, with no reported degradation pathways under typical storage environments [27]. Stock solutions prepared in appropriate organic solvents can be stored at -20°C for several months, though fresh preparation is recommended for critical applications [14] [25].
| Stability Parameter | Condition/Value |
|---|---|
| Acid Stability | Excellent (stable to trifluoroacetic acid) |
| Base Sensitivity | High (cleaved by piperidine) |
| Storage Temperature | -20°C to 2-8°C |
| Storage Conditions | Desiccated, protected from light |
| Thermal Stability | Stable under normal conditions |
| Solution Stability | Several months at -20°C |
| Recommended Purity | ≥95% by high-performance liquid chromatography |
The retrosynthetic analysis of Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid reveals multiple strategic disconnection points that allow for flexible synthetic planning [1]. The target compound can be deconstructed through three primary pathways: direct functionalization of protected ornithine, convergent assembly of pre-formed fragments, or sequential protection-coupling strategies.
The most logical disconnection involves cleavage of the pyrazine-carboxamide bond at the delta-amino position of ornithine, yielding Fmoc-protected ornithine and pyrazine-2-carboxylic acid as key synthetic precursors [2]. This approach capitalizes on the well-established chemistry of both components and allows for independent optimization of each synthetic fragment.
Alternative retrosynthetic pathways include disconnection at the Fmoc protecting group, leading to free ornithine derivatives that can be subsequently protected [3]. This strategy proves particularly valuable when considering large-scale synthesis where protection group manipulation costs become significant economic factors [4].
The retrosynthetic analysis also considers the stereochemical integrity of the ornithine backbone, ensuring that synthetic routes preserve the essential chirality required for biological activity [5]. Modern computational tools support these analyses by predicting reaction feasibility and potential side reactions [6].
The primary traditional method involves initial protection of the alpha-amino group with the fluorenylmethoxycarbonyl group using Fmoc-hydroxysuccinimide ester in aqueous sodium bicarbonate solution [7]. This reaction proceeds under mild basic conditions at room temperature, yielding Fmoc-ornithine with high selectivity for the alpha-amino position due to its enhanced nucleophilicity compared to the delta-amino group.
Subsequent coupling of the delta-amino group with pyrazine-2-carboxylic acid employs standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole [9]. These coupling conditions ensure efficient amide bond formation while minimizing racemization at the ornithine stereocenter.
Traditional purification methods rely heavily on reverse-phase high-performance liquid chromatography, which provides excellent resolution between the desired product and closely related impurities [8] [10]. This approach, while reliable, presents significant challenges for large-scale implementation due to solvent consumption and processing time requirements.
Crystallization from appropriate solvent systems serves as the final purification step in traditional routes, yielding the target compound with high purity suitable for peptide synthesis applications [11]. Typical overall yields for traditional synthetic routes range from 65-75% over multiple steps.
Contemporary synthetic methodologies for Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid incorporate advanced techniques that address limitations of traditional approaches [12] [13]. Microwave-assisted synthesis has emerged as a particularly effective modern approach, significantly reducing reaction times while improving yields [9].
Microwave-enhanced coupling reactions between Fmoc-ornithine and pyrazine-2-carboxylic acid can be completed within 15-30 minutes at elevated temperatures of 80-120°C, compared to several hours required for conventional heating [14]. This approach not only improves synthetic efficiency but also reduces the formation of side products associated with prolonged reaction times.
Flow chemistry represents another significant advancement in modern synthetic approaches, enabling continuous production of Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid with enhanced process control [13]. Flow systems provide superior heat and mass transfer characteristics, leading to more consistent product quality and higher yields ranging from 90-95%.
Green chemistry principles have been increasingly incorporated into modern synthetic routes, emphasizing the use of environmentally benign solvents and reagents [13]. Water-based coupling reactions using environmentally friendly activating agents represent a significant advancement toward sustainable peptide synthesis.
Enzymatic coupling approaches utilize proteases and related enzymes to catalyze amide bond formation under mild aqueous conditions . While yields may be lower (60-80%), these methods offer exceptional selectivity and environmental compatibility, making them attractive for specialized applications requiring high stereochemical purity.
Purification of Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid requires careful consideration of the compound's physicochemical properties and the nature of potential impurities [10] [16]. Reverse-phase high-performance liquid chromatography remains the gold standard for analytical and preparative purification, providing excellent resolution of closely related impurities.
The chromatographic behavior of Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid is primarily governed by the hydrophobic Fmoc protecting group, which provides strong retention on C18 stationary phases [17]. Gradient elution using aqueous trifluoroacetic acid and acetonitrile enables effective separation of the target compound from deletion sequences, side-chain deprotected analogs, and other synthesis-related impurities.
Ion-exchange chromatography serves as a complementary purification technique, particularly effective for removing charged impurities and salts [10]. The basic nature of the ornithine residue enables efficient retention on cation-exchange resins, while controlled pH adjustment facilitates selective elution.
Solid-phase extraction provides a cost-effective purification method particularly suitable for large-scale applications [10]. Reverse-phase solid-phase extraction cartridges enable rapid removal of hydrophilic impurities while concentrating the target compound for subsequent purification steps.
Crystallization represents the most economically attractive purification method for industrial-scale production [4]. Careful selection of crystallization solvents and conditions can yield material with purities exceeding 98%, though optimization of crystallization conditions often requires extensive development work to achieve consistent results.
Comprehensive analytical characterization of Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid requires multiple complementary techniques to ensure structural integrity and purity [18] [19]. High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition analysis, serving as the primary identity test.
Nuclear magnetic resonance spectroscopy delivers detailed structural information, with proton NMR confirming the presence and connectivity of all functional groups [20]. The characteristic chemical shifts of the Fmoc aromatic protons (7.2-7.9 ppm), pyrazine protons (8.5-9.0 ppm), and ornithine backbone protons provide unambiguous structural verification.
Carbon-13 NMR spectroscopy provides additional structural confirmation through analysis of the carbon framework [21]. The carbonyl carbons of both the Fmoc protecting group and the pyrazine carboxamide appear in the characteristic 155-165 ppm region, while the pyrazine aromatic carbons resonate around 140-150 ppm.
High-performance liquid chromatography coupled with ultraviolet detection enables precise purity determination and impurity profiling [18] [16]. The analytical method development requires careful optimization of mobile phase composition, gradient conditions, and detection wavelength to achieve adequate resolution of all potential impurities.
Amino acid analysis provides quantitative compositional verification following acid hydrolysis [22]. This technique confirms the ornithine content and can detect the presence of deletion sequences or amino acid substitutions that might arise during synthesis.
Optical rotation measurements verify the stereochemical integrity of the ornithine residue, ensuring that racemization has not occurred during synthesis [22]. This parameter is particularly important for compounds intended for biological applications where stereochemistry directly impacts activity.
Scale-up of Fmoc-Ornithine(Pyrazine-2-carboxamido)-Hydroxylated Acid synthesis presents numerous technical and economic challenges that must be systematically addressed [12] [4]. The transition from laboratory-scale synthesis to industrial production requires careful evaluation of reaction kinetics, heat transfer, mass transfer, and safety considerations.
Heat transfer limitations become increasingly significant at larger scales, potentially leading to temperature gradients that affect reaction selectivity and yield [14]. Implementation of adequate cooling systems and temperature monitoring becomes critical for maintaining reaction consistency across different scales.
Mass transfer considerations include the efficient mixing of reactants and the removal of reaction byproducts [4]. Inadequate mixing at large scale can lead to localized concentration gradients that promote side reactions and reduce overall yield.
Solvent selection for large-scale synthesis must balance performance requirements with economic and environmental considerations [23]. The cost of organic solvents becomes a major economic factor at production scale, driving the development of more efficient processes that minimize solvent usage.
Quality control systems must be implemented to ensure consistent product quality across different production batches [12]. This includes in-process monitoring of key reaction parameters and comprehensive analytical testing of intermediate and final products.
Regulatory compliance requirements become increasingly complex as synthesis scales increase, particularly for pharmaceutical applications [4]. Documentation of manufacturing processes, validation of analytical methods, and establishment of specifications for raw materials and finished products are essential components of successful scale-up programs.
The economic optimization of large-scale synthesis requires careful analysis of raw material costs, processing costs, and yield optimization [23]. Process improvements that have minimal impact at laboratory scale can provide significant economic benefits when implemented at production scale.
Capital equipment considerations include the selection of appropriate reactor designs, purification systems, and analytical instrumentation capable of supporting large-scale operations [12]. The amortization of capital equipment costs over the product lifecycle significantly impacts the overall economics of large-scale synthesis.